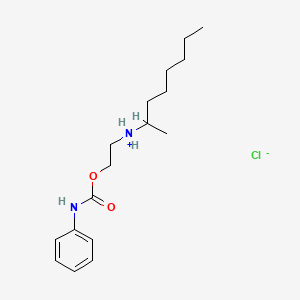
2,2,2-trichloro(213C)ethane-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro(213C)ethane-1,1-diol is a chemical compound with the molecular formula C2H3Cl3O2. It is also known as chloral hydrate, a well-known sedative and hypnotic agent. This compound is characterized by the presence of three chlorine atoms and two hydroxyl groups attached to an ethane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,2-Trichloro(213C)ethane-1,1-diol can be synthesized through the chlorination of ethanol. The reaction involves the addition of chlorine to ethanol in the presence of a catalyst, typically hydrochloric acid. The reaction proceeds as follows: [ \text{C2H5OH} + 3\text{Cl2} \rightarrow \text{C2H3Cl3O2} + 3\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves the continuous chlorination of ethanol in large reactors. The reaction is carefully controlled to ensure the complete conversion of ethanol to the desired product. The crude product is then purified through distillation and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloro(213C)ethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid.
Reduction: Reduction of this compound can yield trichloroethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Trichloroacetic acid.
Reduction: Trichloroethanol.
Substitution: Depending on the nucleophile, products like trichloroethanol or trichloroacetamide can be formed.
Applications De Recherche Scientifique
2,2,2-Trichloro(213C)ethane-1,1-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein denaturation.
Medicine: Historically used as a sedative and hypnotic agent in clinical settings.
Industry: Utilized in the production of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 2,2,2-trichloro(213C)ethane-1,1-diol involves its interaction with the central nervous system. It acts as a depressant by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) on the GABA-A receptors. This leads to increased chloride ion influx, hyperpolarization of neurons, and subsequent sedation and hypnosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloroethanol: A metabolite of chloral hydrate with similar sedative properties.
Trichloroacetic acid: An oxidation product with applications in chemical synthesis and as a herbicide.
Trichloroacetaldehyde: An intermediate in the synthesis of chloral hydrate.
Uniqueness
2,2,2-Trichloro(213C)ethane-1,1-diol is unique due to its dual hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to act as both a sedative and a precursor for various chemical reactions makes it a valuable compound in multiple fields.
Propriétés
Formule moléculaire |
C2H3Cl3O2 |
|---|---|
Poids moléculaire |
166.39 g/mol |
Nom IUPAC |
2,2,2-trichloro(213C)ethane-1,1-diol |
InChI |
InChI=1S/C2H3Cl3O2/c3-2(4,5)1(6)7/h1,6-7H/i2+1 |
Clé InChI |
RNFNDJAIBTYOQL-VQEHIDDOSA-N |
SMILES isomérique |
C([13C](Cl)(Cl)Cl)(O)O |
SMILES canonique |
C(C(Cl)(Cl)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



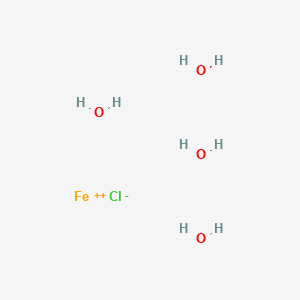
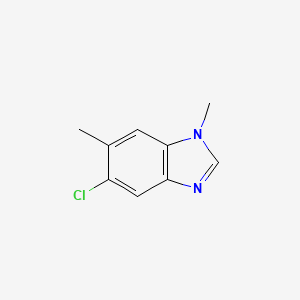
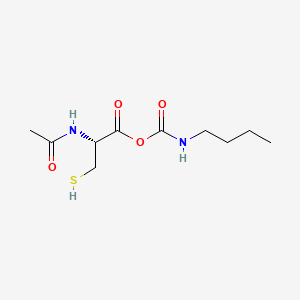
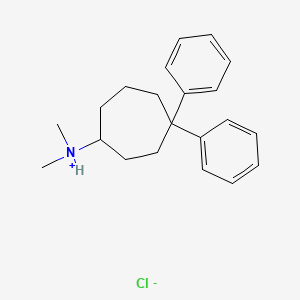

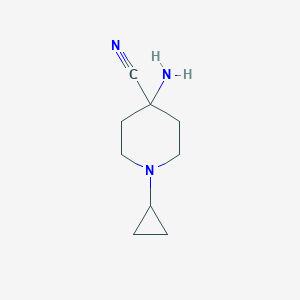
![[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate](/img/structure/B13773313.png)
![[(1R,2S,3S,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane](/img/structure/B13773314.png)


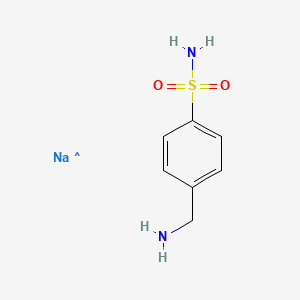
![2,3,6,7,8,9-Hexahydrobenzo[g][1,4]benzodioxine-6-carboxylic acid](/img/structure/B13773338.png)
